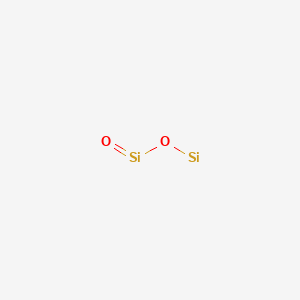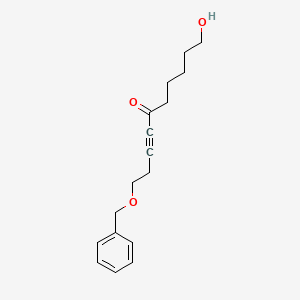![molecular formula C17H16ClN3O5 B12577512 5-Chloro-2-hydroxy-N-[5-(4-morpholinyl)-2-nitrophenyl]benzamide CAS No. 634185-39-0](/img/structure/B12577512.png)
5-Chloro-2-hydroxy-N-[5-(4-morpholinyl)-2-nitrophenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-hydroxy-N-[5-(4-morpholinyl)-2-nitrophenyl]benzamide is a compound of significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, including antimicrobial, antitubercular, and antitumoral properties. The presence of functional groups such as chloro, hydroxy, morpholinyl, and nitrophenyl contributes to its diverse chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-hydroxy-N-[5-(4-morpholinyl)-2-nitrophenyl]benzamide typically involves the condensation of 5-chloro-2-hydroxybenzoic acid with 5-(4-morpholinyl)-2-nitroaniline. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-2-hydroxy-N-[5-(4-morpholinyl)-2-nitrophenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2/Pd-C, NaBH4, ethanol or methanol as solvents.
Substitution: Nucleophiles (amines, thiols), bases (NaOH, KOH), organic solvents (ethanol, dichloromethane).
Major Products Formed
Oxidation: Formation of 5-chloro-2-oxo-N-[5-(4-morpholinyl)-2-nitrophenyl]benzamide.
Reduction: Formation of 5-chloro-2-hydroxy-N-[5-(4-morpholinyl)-2-aminophenyl]benzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a precursor for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its antimicrobial and antitubercular activities, showing effectiveness against resistant strains of bacteria and mycobacteria.
Medicine: Explored for its antitumoral properties, with studies indicating its potential to inhibit the growth of cancer cells.
Industry: Utilized in the development of new pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Mécanisme D'action
The mechanism of action of 5-Chloro-2-hydroxy-N-[5-(4-morpholinyl)-2-nitrophenyl]benzamide involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and inhibits essential enzymes, leading to bacterial cell death.
Antitubercular Activity: It targets mycobacterial enzymes involved in cell wall synthesis and energy production, thereby inhibiting the growth of Mycobacterium tuberculosis.
Antitumoral Activity: The compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-2-hydroxy-N-phenylbenzamide: Lacks the morpholinyl and nitrophenyl groups, resulting in different biological activities.
5-Chloro-2-hydroxy-N-[5-(4-morpholinyl)-2-aminophenyl]benzamide: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and biological properties.
2-Hydroxy-N-[5-(4-morpholinyl)-2-nitrophenyl]benzamide: Lacks the chloro group, affecting its chemical reactivity and biological activity.
Uniqueness
5-Chloro-2-hydroxy-N-[5-(4-morpholinyl)-2-nitrophenyl]benzamide is unique due to the presence of multiple functional groups that contribute to its diverse chemical reactivity and broad spectrum of biological activities. The combination of chloro, hydroxy, morpholinyl, and nitrophenyl groups makes it a versatile compound for various applications in chemistry, biology, medicine, and industry.
Propriétés
Numéro CAS |
634185-39-0 |
|---|---|
Formule moléculaire |
C17H16ClN3O5 |
Poids moléculaire |
377.8 g/mol |
Nom IUPAC |
5-chloro-2-hydroxy-N-(5-morpholin-4-yl-2-nitrophenyl)benzamide |
InChI |
InChI=1S/C17H16ClN3O5/c18-11-1-4-16(22)13(9-11)17(23)19-14-10-12(2-3-15(14)21(24)25)20-5-7-26-8-6-20/h1-4,9-10,22H,5-8H2,(H,19,23) |
Clé InChI |
NNQRWQJBDCYAOE-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])NC(=O)C3=C(C=CC(=C3)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


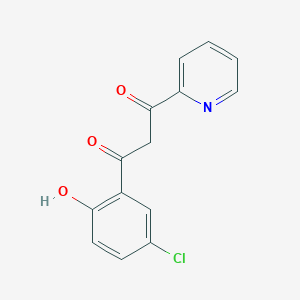

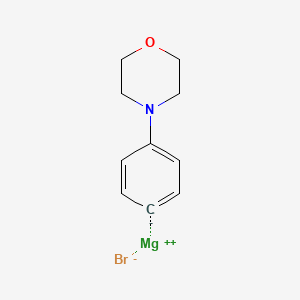

![Pyrazine, 6-bicyclo[2.2.1]hept-5-en-2-yl-2,3-dihydro-2,5-dimethyl-](/img/structure/B12577455.png)
![Acetamide,N-(3-cyano-4,5,6,7-tetrahydrobenzo[B]thiophen-2-YL)-2-[[4-methyl-5-(isopropyl)-4H-1,2,4-triazol-3-YL]thio]-](/img/structure/B12577458.png)
![1,3-Dioxolo[4,5-g]quinoline-7-carboxylicacid,6,8-dimethyl-(9CI)](/img/structure/B12577469.png)
![N-[(1R,7R)-Bicyclo[5.2.0]nonan-8-ylidene]hydroxylamine](/img/structure/B12577483.png)
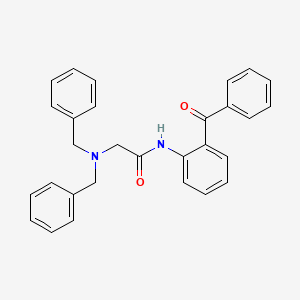
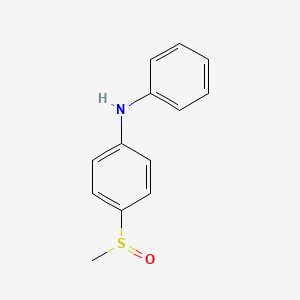
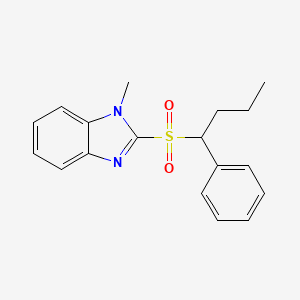
![N-tert-Butyl-1-chloro-1-methyl-1-[(propan-2-yl)oxy]silanamine](/img/structure/B12577508.png)
